molecular formula C19H22N2O2S B2880821 2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide CAS No. 1206989-44-7

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide

Cat. No. B2880821
CAS RN: 1206989-44-7
M. Wt: 342.46
InChI Key: KFNPKZHXNITMPF-UHFFFAOYSA-N
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Description

Compounds with similar structures to “2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide” are often used in the field of medicinal chemistry due to their potential biological activities . They usually contain a benzylthio group, an acetamido group, and a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, acylation reactions, and other classic methods of organic synthesis . The exact synthesis process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the types of atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific structure of the compound . They may involve addition-elimination reactions or other types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the presence of functional groups . These properties can be analyzed using various techniques and computational tools .

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific structure and properties . Information about the safety and hazards of a compound is usually provided in its Safety Data Sheet (SDS) .

Future Directions

The future research directions in this field could involve the design and synthesis of new compounds with improved properties, the exploration of their biological activities, and the development of new therapeutic applications .

properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21(2)19(23)12-15-8-10-17(11-9-15)20-18(22)14-24-13-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNPKZHXNITMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(benzylthio)acetamido)phenyl)-N,N-dimethylacetamide

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